molecular formula C12H5Cl2F3O2 B069356 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 175276-61-6

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No. B069356
M. Wt: 309.06 g/mol
InChI Key: FOMUAOFXECJYNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including compounds similar to "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," often involves multi-component reactions, Claisen condensation, or cycloisomerization processes. For instance, Dutta, Wu, and Mascal (2015) discuss the production of acid chloride derivatives from biomass-derived furfural through treatment with tert-butyl hypochlorite, highlighting a method potentially adaptable for the synthesis of related furan compounds (Dutta, Wu, & Mascal, 2015). Another approach involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, as described by Irgashev et al. (2009), which could be applicable for constructing the furan core of the target molecule (Irgashev et al., 2009).

Molecular Structure Analysis

The molecular structure of furan derivatives, including "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," is characterized by the presence of a furan ring substituted with various functional groups that significantly influence the compound's reactivity and physical properties. Single-crystal X-ray diffraction analysis provides conclusive evidence for the structure of furan derivatives, as demonstrated in studies on related compounds by Sayahi et al. (2015), which can offer insights into the molecular structure of the target compound (Sayahi et al., 2015).

Chemical Reactions and Properties

Furan compounds, including "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," participate in a variety of chemical reactions, such as nucleophilic substitution, cycloadditions, and electrophilic aromatic substitutions. The reactivity is often influenced by the substituents on the furan ring, as illustrated by studies on the multi-component synthesis of bifurans and the reactions of furan-carbonyl chlorides with isocyanides and dialkyl acetylenedicarboxylates (Sayahi et al., 2015).

Physical Properties Analysis

The physical properties of "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of electronegative substituents like trifluoromethyl and chlorophenyl groups affects the compound's polarity, solubility in organic solvents, and volatility. Research on similar compounds provides a basis for understanding the physical behavior of the target molecule.

Chemical Properties Analysis

The chemical properties of furan derivatives are significantly affected by their functional groups. The acid chloride group in "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride" makes it highly reactive towards nucleophiles, facilitating the formation of esters, amides, and other derivatives. The trifluoromethyl and chlorophenyl substituents also impact the compound's acidity, electron distribution, and stability, as seen in related research on furan and thiophene derivatives (Irgashev et al., 2009).

Scientific Research Applications

Synthesis of Biofuels and Polymers

The compound is instrumental in the production of biofuels and polymers. It serves as an intermediate in the synthesis of acid chloride derivatives from biomass-derived precursors, demonstrating its relevance in green chemistry and sustainable material production (Dutta, Wu, & Mascal, 2015).

Thermodynamic Properties in Organic Solvents

Its thermodynamic properties, including solubility and enthalpy of fusion in organic solvents, have been studied, providing insights into its behavior and potential applications in various chemical processes (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).

Investigation of Rotational Isomerism

Research has explored the rotational isomerism of similar furan-2-carbonyl halides, contributing to a deeper understanding of molecular dynamics and structural chemistry (Chadwick, Chambers, Meakins, & Snowden, 1976).

Bioactivity of Derivatives

Studies on the bioactivity of amide and hydrazide derivatives for medical research applications have shown the compound's relevance in the synthesis of potentially bioactive molecules (Qing, 2008).

Electrophilic Substitution Reactions

The compound participates in electrophilic substitution reactions, highlighting its utility in the synthesis of heterocyclic compounds, which are of interest in pharmaceutical chemistry (Baudry et al., 1998).

Direct Arylation of Furans

Its derivatives are used in the direct arylation of furans, an important reaction for the development of new organic materials and pharmaceuticals (Gottumukkala & Doucet, 2008).

properties

IUPAC Name

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMUAOFXECJYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371500
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride

CAS RN

175276-61-6
Record name 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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